N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide
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Overview
Description
“N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide” is a complex organic compound. It contains a 1,2,3-triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms . The compound also has an isopropyl group (a carbon atom attached to two methyl groups and one hydrogen atom), an acetamide group (a carbonyl group attached to a nitrogen atom), and a 4-oxobenzo group (a benzene ring with a carbonyl group at the 4-position) .
Synthesis Analysis
The synthesis of 1,2,3-triazine derivatives often involves the addition of tert-butyl nitrite to the vinylogous position of vinyl diazo compounds . This formal [5 + 1] cycloaddition occurs under mild conditions with high functional group tolerance and regioselectivity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazine ring, an isopropyl group, an acetamide group, and a 4-oxobenzo group . The exact structure would depend on the specific positions of these groups on the molecule.Chemical Reactions Analysis
1,2,3-Triazine derivatives can undergo a variety of chemical reactions. For example, 1,2,3-triazine 1-oxides are formed by the addition of tert-butyl nitrite to the vinylogous position of vinyl diazo compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, triazine derivatives exhibit positive energy content and densities subject to fused triazole and triazine framework and various functional groups .Scientific Research Applications
Anticancer and Antimicrobial Activities
- Research has demonstrated that certain derivatives of triazine, a category to which N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide belongs, possess notable anticancer and antimicrobial activities. Specifically, compounds with triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine moieties, similar in structure to the chemical , have been synthesized and found effective against cancer and microbial infections (Riyadh, Kheder, & Asiry, 2013).
Synthesis and Utility of Related Compounds
- The synthesis and applications of related compounds, such as 2-pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives, offer insights into the potential utility of this compound. These compounds have been synthesized through various chemical reactions and have potential applications in different scientific fields (Dawood, Farag, & Khedr, 2008).
Degradation Studies and Environmental Impact
- A study on the degradation kinetics of atrazine, a compound structurally similar to this compound, and its degradation products with ozone and OH radicals provides valuable information. It helps in understanding the environmental impact and degradation behavior of such compounds (Acero, Stemmler, & Gunten, 2000).
Potential in Alzheimer's Disease Treatment
- There is evidence that some 4-oxobenzo[d]1,2,3-triazin derivatives, which are chemically related to this compound, show promise as potent agents against Alzheimer's disease. These compounds have been synthesized and tested for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, key enzymes involved in Alzheimer's (Hosseini et al., 2019).
Antimicrobial and Anticancer Properties
- The synthesis of related heterocycles incorporating antipyrine moiety has shown that these compounds exhibit significant antimicrobial and anticancer properties. This suggests a potential area of application for this compound in medical research (Bondock, Rabie, Etman, & Fadda, 2008).
Future Directions
The future research directions could involve further exploration of the synthesis, properties, and potential applications of this compound and related compounds . This could include the development of more efficient synthesis methods, investigation of the compound’s mechanism of action, and evaluation of its potential uses in various fields .
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8(2)13-11(17)7-16-12(18)9-5-3-4-6-10(9)14-15-16/h3-6,8H,7H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTBUQZTUHVHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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